3-(4-Boc-1-piperazinyl)benzoic Acid

説明

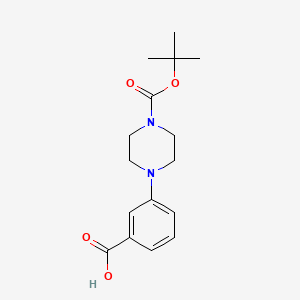

3-(4-Boc-1-piperazinyl)benzoic Acid (CAS: 193818-13-2) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine group at the meta-position of the aromatic ring. Its molecular formula is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. Key physicochemical properties include:

- Density: 1.213 ± 0.06 g/cm³ (predicted)

- Boiling Point: 482.0 ± 40.0 °C (predicted)

- pKa: 4.47 ± 0.10 (predicted)

- Storage: 2–8°C

- Refractive Index: 1.561 .

The Boc group serves as a protective moiety for the piperazine amine, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions for downstream applications in medicinal chemistry and drug development.

特性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQKZVZRDLXPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660868 | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193818-13-2 | |

| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-1-piperazinyl)benzoic Acid typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected piperazine.

Coupling with Benzoic Acid: The protected piperazine is then coupled with 3-bromobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

3-(4-Boc-1-piperazinyl)benzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Coupling: DCC and DMAP are frequently used as coupling reagents for forming amide bonds.

Major Products

Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.

Amide and Ester Derivatives: Coupling with various nucleophiles results in the formation of amides and esters.

科学的研究の応用

Medicinal Chemistry

Targeted Protein Degradation

One of the primary applications of 3-(4-Boc-1-piperazinyl)benzoic acid is its utility as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation, which can be crucial for treating diseases like cancer where specific proteins are overexpressed or mutated. The incorporation of this compound into PROTACs enhances the three-dimensional orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .

Pharmacological Studies

Research has demonstrated that compounds incorporating piperazine derivatives exhibit various biological activities, including anti-cancer properties. For instance, studies have shown that modifications to piperazine-containing compounds can lead to significant cytotoxic effects against several human cancer cell lines, including pancreatic and breast cancer . The presence of the Boc group may influence the pharmacokinetic properties of these compounds, enhancing their stability and bioavailability.

Chemical Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. The Boc protecting group allows for selective deprotection under mild conditions, facilitating further functionalization of the piperazine ring or the benzoic acid moiety . This versatility is particularly valuable in multi-step synthetic pathways aimed at producing novel therapeutic agents.

Bioconjugation Applications

Crosslinking Agents

The compound is also explored as a crosslinker in bioconjugation processes. By acting as a spacer between biomolecules, it can enhance the stability and efficacy of bioconjugates used in targeted drug delivery systems . The ability to modify the linker length and flexibility allows researchers to tailor the properties of bioconjugates for specific applications.

Table 1: Summary of Research Findings Involving this compound

作用機序

The mechanism of action of 3-(4-Boc-1-piperazinyl)benzoic Acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

a) 4-(4-Boc-piperazin-1-yl)benzoic Acid (Para-substituted analog)

- CAS: Not explicitly listed, but structurally inferred.

- Molecular Formula : C₁₆H₂₂N₂O₄ (same as meta-isomer).

- Key Difference : The Boc-piperazine group is attached to the para-position of the benzoic acid.

- Implications :

b) 2-(4-Boc-piperazin-1-yl)benzoic Acid (Ortho-substituted analog)

- CAS : 444582-90-3.

- Molecular Formula : C₁₆H₂₂N₂O₄.

- Key Difference : Ortho-substitution introduces steric hindrance between the carboxylic acid and Boc-piperazine groups.

- Implications: Reduced synthetic yield due to steric challenges during coupling reactions. Potential for unique pharmacokinetic profiles in drug discovery .

Functional Group Variations

a) 3-(4-Methylpiperazin-1-yl)benzoic Acid

- CAS : 215309-01-4.

- Molecular Formula : C₁₂H₁₆N₂O₂.

- Key Difference : Replaces the Boc group with a methyl moiety on the piperazine.

- Implications :

b) 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid

- CAS : 1197193-33-1.

- Molecular Formula : C₁₂H₁₄ClN₂O₂.

- Key Difference : Incorporates a chlorine atom at the 3-position and a methyl-piperazine group.

- Implications: Enhanced lipophilicity (logP increased by ~0.5–1.0) compared to unhalogenated analogs. Potential for improved membrane permeability in antimicrobial applications .

Linker Modifications

3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic Acid

- CAS : 500013-38-5.

- Molecular Formula : C₁₈H₂₅N₃O₄.

- Key Difference : A methylene bridge (-CH₂-) separates the Boc-piperazine and benzoic acid.

- Implications :

Data Table: Comparative Analysis

生物活性

3-(4-Boc-1-piperazinyl)benzoic acid, a derivative of benzoic acid, has gained attention in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3. The structure includes a benzoic acid core substituted with a Boc-protected piperazine group. This structural configuration is essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 193818-13-2 |

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with piperazine under Boc protection conditions. The Boc (tert-butyloxycarbonyl) group serves to protect the amine during the synthesis process, allowing for selective functionalization.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines . The mechanism often involves interaction with specific receptors or enzymes related to tumor growth.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of benzoic acid derivatives have been well documented. A study demonstrated that certain piperazine-containing compounds displayed potent activity against various bacterial strains and fungi . The proposed mechanism includes disruption of microbial cell membranes and inhibition of key metabolic pathways.

Case Studies

-

Antitumor Efficacy :

A study evaluated the antitumor effects of synthesized piperazine derivatives, including those related to this compound. Results showed that these compounds inhibited the growth of human cancer cell lines significantly compared to controls . -

Antimicrobial Testing :

In another investigation, a series of benzoic acid derivatives were tested against clinical isolates of bacteria and fungi. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperazine ring can interact with neurotransmitter receptors or other protein targets, modulating their activity.

- Enzyme Inhibition : The carboxylic acid group may participate in hydrogen bonding with enzyme active sites, inhibiting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。